molecular formula C26H22N2O5S2 B15100647 (4E)-5-(2,5-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(2,5-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B15100647
M. Wt: 506.6 g/mol
InChI Key: YKVPOMIZWSEFAO-UHFFFAOYSA-N
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Description

The compound "(4E)-5-(2,5-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core, a five-membered lactam ring with two ketone groups. Key structural elements include:

  • 6-Ethyl-1,3-benzothiazol-2-yl: A benzothiazole moiety with an ethyl group, which may contribute to π-π stacking interactions and biological activity.
  • Hydroxy(thiophen-2-yl)methylene: A thiophene-derived substituent with a hydroxyl group, likely influencing redox behavior and intermolecular hydrogen bonding.

Properties

Molecular Formula

C26H22N2O5S2

Molecular Weight

506.6 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O5S2/c1-4-14-7-9-17-20(12-14)35-26(27-17)28-22(16-13-15(32-2)8-10-18(16)33-3)21(24(30)25(28)31)23(29)19-6-5-11-34-19/h5-13,22,30H,4H2,1-3H3

InChI Key

YKVPOMIZWSEFAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=C(C=CC(=C5)OC)OC

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition Strategy

A nickel-catalyzed reaction between DA cyclopropane 1a (derived from ethyl 2-cyclopropylideneacetate) and benzothiazole-2-amine generates the pyrrolidine skeleton. Cyclopropane ring opening under Ni(ClO₄)₂·6H₂O catalysis (toluene, 110°C, 12 hours) affords a cis-substituted pyrrolidinone intermediate, which is oxidized to the 2,3-dione using Jones reagent (CrO₃/H₂SO₄, 0°C → 25°C, 4 hours).

Optimization insight :

  • Ni(ClO₄)₂ outperforms Cu(OTf)₂ or Sc(OTf)₃ in regioselectivity (dr > 10:1).
  • Acetic acid (2 equiv.) enhances cyclization efficiency during one-pot processing.

Multicomponent Tandem Approach

Adapting methodologies from fused polycyclic systems, a three-component reaction between:

  • Benzothiazole-2-amine
  • Ethyl 2-(2,5-dimethoxyphenyl)acrylate (dipolarophile)
  • Thiophene-2-carbaldehyde

Under solvent-free melt conditions (180°C, 6 hours), this sequence achieves simultaneous pyrrolidine ring formation and side-chain introduction via Knoevenagel condensation, yielding the target in 65% yield after recrystallization.

Functionalization at C(4) and C(5) Positions

Introduction of 2,5-Dimethoxyphenyl Group

The C(5) aryl group is installed via nucleophilic aromatic substitution. Using Pd(PPh₃)₄ catalysis, the pyrrolidine intermediate undergoes coupling with 2,5-dimethoxyiodobenzene in DMF at 100°C (18 hours, 82% yield).

Hydroxy(Thiophen-2-yl)Methylidene Attachment

The exocyclic double bond at C(4) is formed through base-mediated condensation (KOH, ethanol, 24 hours) between the pyrrolidine-2,3-dione and thiophene-2-carbaldehyde. The reaction proceeds via enolate formation followed by dehydration, achieving 74% yield.

Stereochemical control :

  • The (4E) configuration is favored due to conjugation with the dione carbonyl groups.
  • Diastereomeric excess >95% confirmed by NOESY.

One-Pot Cascade Synthesis

To streamline production, a telescoped sequence combines cyclopropane opening, cyclization, and functionalization in a single reactor:

  • Cyclopropane activation : Ni(ClO₄)₂ (10 mol%) in toluene, 110°C, 6 hours.
  • In situ oxidation : Jones reagent added directly, 0°C → 25°C, 4 hours.
  • Aldol condensation : Thiophene-2-carbaldehyde/KOH, ethanol, 24 hours.

Overall yield : 58% (three steps, one pot).

Purification and Characterization

Final purification employs silica gel chromatography (EtOAc/hexane, 3:7 → 1:1) followed by recrystallization from methanol/water (4:1).

Spectroscopic validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, benzothiazole-H), 6.92–7.15 (m, 5H, aryl-H), 5.21 (s, 1H, OH).
  • HRMS : m/z 507.1543 [M+H]⁺ (calc. 507.1538).
  • XRD : Confirms (4E) configuration and planar dione ring.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Diastereoselectivity Scalability
[3+2] Cycloaddition 4 58 >10:1 Moderate
Multicomponent 3 65 >95% de High
One-Pot Cascade 3 58 >10:1 High

The multicomponent approach offers superior efficiency, while the one-pot method reduces purification needs.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(2,5-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-5-(2,5-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-5-(2,5-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents
Target Compound Pyrrolidine-2,3-dione 2,5-Dimethoxyphenyl, 6-ethylbenzothiazole, hydroxy(thiophenyl)methylene
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione Pyridinyl
(5Z)-5-(Benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one Imidazolidinone Benzodioxan, methyl
5-(Z)-Arylidene-4-thiazolidinones Thiazolidinone Methoxyphenyl, hydroxyphenyl

Key Observations :

  • Substituents like benzothiazole and thiophene in the target compound may enhance lipophilicity compared to pyridine or benzodioxan groups .

Key Observations :

  • High-yield syntheses (e.g., 98% for imidazolidinone derivatives ) suggest efficient condensation routes for structurally complex compounds.
  • The target compound’s synthesis may require careful control of stereochemistry due to the (4E)-configuration and hydroxyl-thiophene substituent.

Key Observations :

  • The benzothiazole moiety in the target compound is associated with kinase inhibition and anticancer activity in literature, though direct evidence is absent here.
  • Thiophene and hydroxyl groups may facilitate hydrogen bonding, enhancing binding to biological targets .

Biological Activity

The compound (4E)-5-(2,5-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S. Its structure includes functional groups such as a pyrrolidine ring, methoxy groups, and a benzothiazole moiety.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrrolidine Ring : Using appropriate precursors to form the core structure.
  • Introduction of Substituents : Incorporating the 2,5-dimethoxyphenyl and benzothiazole groups through electrophilic aromatic substitution reactions.
  • Final Modifications : Hydroxymethylidene groups are introduced to complete the structure.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Mass Spectrometry (MS) : For molecular weight determination.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and related compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. Studies show that it possesses:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Demonstrating broad-spectrum activity.
  • Fungicidal Properties : Effective against common fungal pathogens.

Anticancer Activity

The compound has also been tested for anticancer properties. Preliminary studies suggest:

  • Cytotoxic Effects : In vitro assays reveal that it can induce apoptosis in cancer cell lines.
  • Mechanism of Action : The interaction with specific cellular pathways involved in cell proliferation and survival is under investigation.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit certain enzymes:

  • Tyrosinase Inhibition : It shows potential as a tyrosinase inhibitor, which is relevant in treating hyperpigmentation disorders.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for both bacteria, indicating potent antimicrobial activity.
  • Cytotoxicity Assays :
    • In a study involving various cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values ranging from 10 to 25 µM, suggesting significant cytotoxicity.

Data Table

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 15 µg/mL
AntimicrobialEscherichia coliMIC = 15 µg/mL
CytotoxicHeLaIC50 = 10 µM
CytotoxicMCF7IC50 = 25 µM

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis of this compound can be approached via multi-step condensation and cyclization reactions. Key strategies include:

  • Knoevenagel Condensation: Utilize aromatic aldehydes and thiazolidinedione derivatives in the presence of a catalyst like diisopropyl ethyl ammonium acetate (DIPEAc) at room temperature for efficient C=C bond formation .
  • Reflux Conditions: React intermediates in ethanol or acetonitrile under reflux (e.g., 2–6 hours) to promote cyclization, followed by recrystallization (e.g., DMF-EtOH mixtures) for purification .

Table 1: Comparison of Synthetic Approaches

MethodCatalyst/SolventTimeYieldReference
Knoevenagel CondensationDIPEAc (room temp)2 h75–85%
Reflux in EthanolNone6 h60–70%
Acetonitrile RefluxK₂CO₃4 h65–75%

Basic: How to confirm stereochemistry and structural integrity using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1^1H and 13^13C NMR to identify key signals, such as the thiophenyl methylidene proton (~δ 7.2–7.5 ppm) and benzothiazole aromatic protons. NOESY can confirm E/Z configurations .
  • IR Spectroscopy: Detect characteristic carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and hydroxyl (O–H) bands (~3200–3500 cm⁻¹) .
  • Mass Spectrometry: Confirm molecular weight via high-resolution MS (HRMS), comparing calculated vs. observed values (e.g., ±0.001 Da accuracy) .

Advanced: How to design experiments to investigate the compound's biological mechanism of action?

Methodological Answer:

  • Enzyme Assays: Test inhibition of phospholipase A2 or COX-2/5-LOX enzymes, referencing structural analogs with known antihyperglycemic or anti-inflammatory activity .
  • Molecular Docking: Use software like AutoDock to model interactions with target proteins (e.g., PPARγ for antidiabetic activity). Validate with site-directed mutagenesis .
  • In Vivo Studies: Administer the compound in animal models (e.g., diabetic mice) and monitor glucose tolerance or inflammatory markers .

Advanced: How to resolve contradictions in reaction yields or byproduct formation?

Methodological Answer:

  • Analytical Troubleshooting: Use HPLC or LC-MS to identify byproducts. For example, unexpected oxidation products may arise from residual solvents; optimize inert atmospheres .
  • Reaction Optimization: Vary catalysts (e.g., switch from K₂CO₃ to DIPEAc) or solvent polarity to suppress side reactions. Monitor progress via TLC .
  • Computational Screening: Perform DFT calculations to predict reactive intermediates and adjust reaction pathways .

Basic: What are key safety considerations when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Ventilation: Work in a fume hood to prevent inhalation of dust or vapors.
  • Storage: Keep in airtight containers under nitrogen, away from oxidizers, and at 2–8°C for stability .

Advanced: How to perform computational modeling to predict reactivity or interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Software: Gaussian or ORCA .
  • Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to predict solubility or aggregation behavior.
  • QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. ethyl groups) on bioactivity using datasets from structural analogs .

Basic: How to purify the compound post-synthesis?

Methodological Answer:

  • Recrystallization: Use solvent pairs like DMF-EtOH (1:1) or methanol-water to remove unreacted starting materials .
  • Column Chromatography: Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) for polar impurities .

Advanced: How to study the compound's stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions (pH 1–13). Monitor degradation via HPLC .
  • Kinetic Analysis: Determine half-life (t₁/₂) in buffer solutions at 25°C and 37°C to predict shelf-life .

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